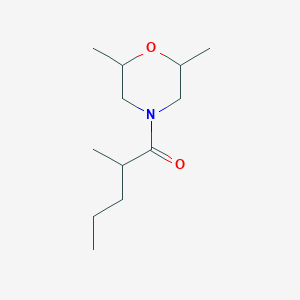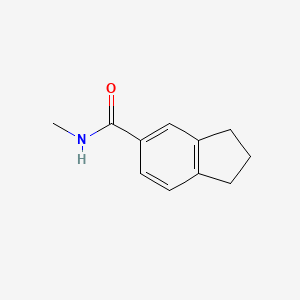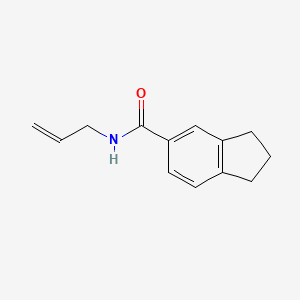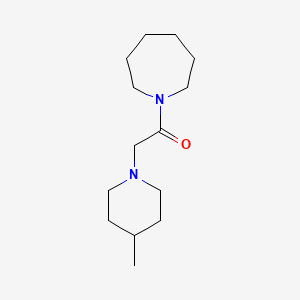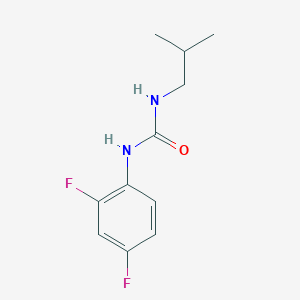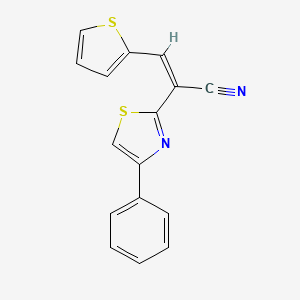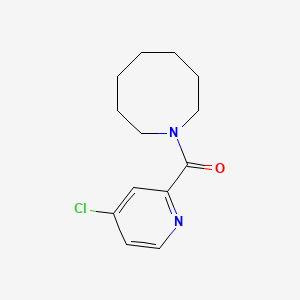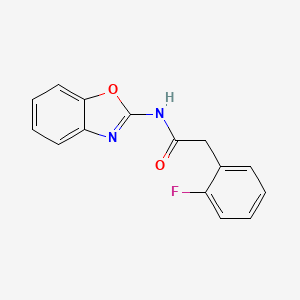
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, MDPV also has potential applications in scientific research due to its unique chemical properties and effects on the central nervous system. In
Mécanisme D'action
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone acts primarily as a dopamine and norepinephrine reuptake inhibitor, blocking the reuptake of these neurotransmitters and leading to increased levels in the brain. This can result in increased activation of reward pathways and increased sensitivity to stimuli. 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has also been shown to have some activity at serotonin receptors, although its effects on these receptors are not well-understood.
Biochemical and Physiological Effects:
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, leading to potential cardiovascular effects. It can also lead to hyperthermia, dehydration, and electrolyte imbalances. In addition, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has been shown to have neurotoxic effects on the brain, leading to potential long-term damage.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential advantages for lab experiments due to its potency and specificity. It has been shown to be a highly potent dopamine and norepinephrine reuptake inhibitor, making it useful for studying the effects of these neurotransmitters on behavior. However, 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone also has potential limitations for lab experiments, including its potential for neurotoxicity and its potential for abuse.
Orientations Futures
There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. One area of interest is in understanding the long-term effects of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone on the brain and behavior. Another area of interest is in developing new compounds that have similar effects to 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone but with reduced potential for abuse and neurotoxicity. Finally, there is potential for research on the use of 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone as a therapeutic agent for a variety of psychiatric and neurological disorders.
Méthodes De Synthèse
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone can be synthesized through a multi-step process that involves the reaction of 4-methylpropiophenone with methylamine and pyrrolidine. The resulting product is then purified and crystallized to obtain pure 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone. This synthesis method has been well-documented in scientific literature and has been used to produce 2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone for research purposes.
Applications De Recherche Scientifique
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone has potential applications in scientific research due to its effects on the central nervous system. It has been shown to act as a potent dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This can have a variety of effects on behavior, including increased locomotor activity, reward-seeking behavior, and increased sensitivity to stimuli.
Propriétés
IUPAC Name |
2-(4-methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-11-4-8-13(9-5-11)10-12(15)14-6-2-3-7-14/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHSYUBITPRUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)-1-pyrrolidin-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

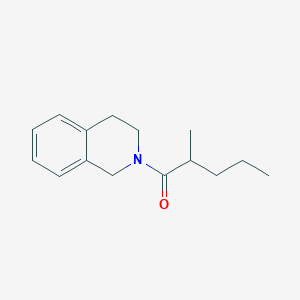
![Acetic acid;spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane]-3-carboxylic acid](/img/structure/B7500784.png)
